Nelonemdaz is categorized under neuroprotective agents and is particularly relevant in the study of cerebral infarction and reperfusion injuries. It is being investigated in clinical trials for its efficacy in improving outcomes for patients undergoing endovascular thrombectomy for acute ischemic strokes. The compound's chemical formula is with a molecular weight of 383.22 g/mol, and it has been assigned the CAS number 640290-67-1 .
Nelonemdaz features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structure includes:
The three-dimensional conformation of nelonemdaz suggests potential interactions with the NMDA receptor, particularly through hydrogen bonding and hydrophobic interactions, which are crucial for its antagonistic activity.
Nelonemdaz participates in several significant chemical reactions, primarily involving its interaction with reactive oxygen species and modulation of NMDA receptor activity.
The mechanism through which nelonemdaz exerts its neuroprotective effects involves a dual action:
Nelonemdaz exhibits several important physical and chemical properties relevant to its application:
Nelonemdaz holds promise across various scientific applications, particularly in neuropharmacology:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3